molecular formula C15H23NO3 B1595005 Metolachlor-2-hydroxy CAS No. 131068-72-9

Metolachlor-2-hydroxy

Cat. No.: B1595005
CAS No.: 131068-72-9
M. Wt: 265.35 g/mol
InChI Key: YRHZCHBPHOEWCA-UHFFFAOYSA-N
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Description

Metolachlor-2-hydroxy is a chemical compound belonging to the chloroacetanilides herbicide category. It is widely applied in large-scale agricultural farming to support the growth of food, raw materials, fiber, and fuel . This compound is known for its effectiveness in controlling weeds and enhancing crop yields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Metolachlor-2-hydroxy plays a role in biochemical reactions, particularly in the degradation of organic compounds . It interacts with enzymes such as geranylgeranyl pyrophosphate (GGPP) cyclization enzymes and fatty acid elongase enzymes . These interactions are crucial for the generation of gibberellin and the production of very long-chain fatty acids (VLCFAs), respectively .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to cause the cell wall to separate from the cell membrane of rice at very low concentrations . At higher concentrations, it can damage the entire cell . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the process of dechlorination and alcoholization, which are considered the antecedent steps of this compound bioelectrochemical degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The degradation efficiency of this compound accelerates in microbial fuel cells (MFCs), with enhancements observed for the degradates, ethane sulfonic acid and oxanilic acid . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which play a significant role in its metabolism . It also affects metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

Current studies suggest that it may be localized within the endoplasmic reticulum and other spherical structures within the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metolachlor-2-hydroxy involves several steps. The primary synthetic route includes the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-methoxypropan-2-amine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced reactors and continuous

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHZCHBPHOEWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927060
Record name N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131068-72-9
Record name CGA 40172
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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